Technical Guide: Chemical Properties & Applications of Ac-DL-Arg(Pmc)-OH
Technical Guide: Chemical Properties & Applications of Ac-DL-Arg(Pmc)-OH
This guide provides an in-depth technical analysis of Ac-DL-Arg(Pmc)-OH (often indexed in chemoinformatic databases with the notation Ac-DL-Arg(Pmc)(Pmc)-OH due to specific parsing conventions).[1] It focuses on the chemical constitution, protecting group mechanics, and experimental utility of this compound in peptide science.[1]
[1][2]
Executive Summary
Ac-DL-Arg(Pmc)-OH is a specialized amino acid derivative used primarily as a reference standard in the analysis of peptide synthesis impurities and protecting group stability.[1] It combines three structural features: an acetylated N-terminus (mimicking a peptide bond), a racemic (DL) backbone, and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the guanidino side chain.[1][2]
While modern Solid Phase Peptide Synthesis (SPPS) favors the faster-cleaving Pbf group, the Pmc group remains a critical benchmark for understanding acid-lability profiles and optimizing scavenger cocktails.[1] This guide details its physicochemical behavior, synthesis logic, and role in chiral method development.[1]
Chemical Identity & Structural Analysis[1][2][4]
Nomenclature Clarification
-
Common Name: Ac-DL-Arg(Pmc)-OH
-
Database Syntax: Ac-DL-Arg(Pmc)(Pmc)-OH (Note: Some databases, such as PubChem/HELM, may index the guanidino protection with a repeat tag to denote specific nitrogen mapping, but the chemical entity is typically the mono-sulfonylated species due to the steric bulk of the chroman ring).[1]
-
IUPAC Name: N-alpha-Acetyl-N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-DL-arginine.[1]
Physicochemical Data
| Property | Specification | Notes |
| Molecular Formula | Based on Mono-Pmc protection.[1] | |
| Molecular Weight | 482.59 g/mol | Caution: Do not confuse with Fmoc-Arg(Pmc)-OH ( |
| Stereochemistry | Racemic (DL) | 50:50 mixture of L- and D-enantiomers.[1] |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water due to the lipophilic Pmc chroman ring.[1] |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |
Structural Diagram (Graphviz)
The following diagram illustrates the hierarchical composition of the molecule and the steric environment of the Pmc group.[1]
Caption: Structural hierarchy of Ac-DL-Arg(Pmc)-OH. The bulky Pmc group (blue) prevents side-chain acylation but requires strong acid for removal.[1]
The Pmc Protecting Group: Mechanism & Stability[1][2][5][6]
The Pmc group is a sulfonyl-based protector.[1][2][3][4][5] Its design balances stability during base-mediated coupling (e.g., Fmoc removal with piperidine) against lability during final cleavage (TFA).[1]
Acid Lability Profile
Pmc is acid-labile but slower to cleave than the structurally related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[1]
-
Cleavage Mechanism: Protonation of the guanidine nitrogen weakens the S-N bond.[1] The electron-rich chroman ring stabilizes the resulting sulfonyl cation intermediate.[1]
-
Reactivity Order: Mtr (Slowest) < Pmc (Medium) < Pbf (Fastest).
-
Implication: When using Pmc-protected arginine, cleavage times must be extended (typically 2–4 hours in 95% TFA) compared to Pbf (1–2 hours).
Side Reaction Risks
The cleaved Pmc cation is an electrophile.[1][3] Without adequate scavengers, it can re-attach to electron-rich residues:[1]
-
Tryptophan: Alkylation of the indole ring.[1]
-
Tyrosine: O-sulfonation.
-
Methionine: S-alkylation.
Applications in Research & Development
Chiral Resolution Standard (Racemization Studies)
The DL (racemic) nature of this specific catalog item makes it invaluable for developing analytical methods.[1]
-
Use Case: When synthesizing peptide drugs containing L-Arg, researchers must prove that no racemization (conversion to D-Arg) occurred during coupling.
-
Method: Ac-DL-Arg(Pmc)-OH is injected into a Chiral HPLC/SFC system to establish the retention times of both enantiomers.[1] This validates the separation method before testing the expensive final peptide product.[1]
Impurity Identification
During SPPS, incomplete deprotection of Arginine is a common failure mode.[1] Ac-DL-Arg(Pmc)-OH serves as a "retention time marker" for the Pmc-adduct impurity .[1] If the final peptide shows a mass shift of +266 Da, it indicates the Pmc group was not removed.[1]
Experimental Protocols
Protocol: TFA Cleavage Kinetics Study
Objective: To determine the optimal deprotection time for Pmc-protected arginine derivatives without damaging sensitive residues.
Reagents:
-
Substrate: Ac-DL-Arg(Pmc)-OH (10 mg).
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v). Note: TIS (Triisopropylsilane) acts as the scavenger.[1]
-
Solvent: HPLC-grade Acetonitrile.[1]
Workflow:
-
Dissolution: Dissolve 10 mg of Ac-DL-Arg(Pmc)-OH in 1 mL of the Cleavage Cocktail.
-
Incubation: Stir at room temperature (22°C).
-
Sampling: Aliquot 50 µL at T=30 min, 1h, 2h, 4h.
-
Quenching: Immediately dilute aliquots into 1 mL of cold Ether or water/acetonitrile (1:1) to stop the reaction.[1]
-
Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-60% ACN in 0.1% TFA).
-
Data Interpretation: Monitor the disappearance of the starting material (Ac-Arg(Pmc)-OH) and the appearance of the deprotected species (Ac-Arg-OH).[1]
Analytical HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 254 nm (aromatic Pmc ring) |
Workflow Diagram (Graphviz)
Caption: Experimental workflow for assessing Pmc deprotection kinetics and scavenger efficiency.
Safety & Handling
-
Hazards: Ac-DL-Arg(Pmc)-OH is generally considered a low-hazard research chemical, but the cleavage reagents (TFA) are highly corrosive.[1]
-
Pmc Byproducts: The cleaved Pmc-sulfonate byproducts are lipophilic and can precipitate in ether.[1] Ensure proper disposal as organic waste.
-
Storage: Store at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation (hygroscopic).
References
-
Ramage, R., & Green, J. (1987).[1][6] 2,2,5,7,8-Pentamethylchroman-6-sulphonyl chloride (Pmc-SO2Cl): A new reagent for the protection of the guanidino function of arginine.[1] Tetrahedron Letters, 28(20), 2287-2290.[1] [1]
-
Carpino, L. A., et al. (1993).[1] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[1][3][4][5] Tetrahedron Letters, 34(49), 7829-7832.[1] (Comparative study of Pmc vs Pbf). [1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][7][3][4][5][6][8] Chemical Reviews, 109(6), 2455-2504.[1]
-
PubChem Database. (2025).[1] H-Arg(Pmc)-OH Compound Summary. (Source for IUPAC naming and synonyms). [1]
-
Sigma-Aldrich. (2025).[1] Fmoc-Arg(Pmc)-OH Product Specification.[1][6] (Reference for MW comparison and Pmc lability data). [1]
Sources
- 1. H-Arg(Pmc)-OH | C20H32N4O5S | CID 11704859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AC-Arg(pmc)-OH | 163277-77-8 | Benchchem [benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. DSpace [diposit.ub.edu]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
